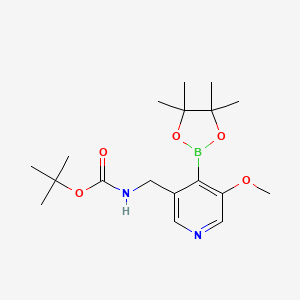
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate” is a chemical compound with the empirical formula C18H29BN2O5 . It has a molecular weight of 364.24 . The compound is typically in solid form .
Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) aren’t available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis as an Intermediate : Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate has been synthesized as an important intermediate in the production of various biologically active compounds, including crizotinib. The synthesis involves multiple steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and the structures are confirmed by MS and NMR spectrum, yielding a total of 49.9% over three steps (Kong et al., 2016).
Characterization and Crystallography : The compound and similar boric acid ester intermediates have been subjected to extensive structural characterization including FTIR, NMR, mass spectrometry, and X-ray diffraction. The molecular structures have been further validated and analyzed using density functional theory (DFT), revealing consistency with crystal structures determined by X-ray diffraction. The studies also delve into the molecular electrostatic potential and frontier molecular orbitals, uncovering physicochemical properties (Huang et al., 2021).
Application in Polymer Synthesis : The compound has been utilized in the synthesis of polymers, specifically deeply colored polymers containing isoDPP units in the main chain. These polymers, characterized by their color and solubility in organic solvents, were synthesized through palladium-catalyzed polycondensation and have applications in various fields due to their significant properties (Welterlich, Charov & Tieke, 2012).
Use in Nanoparticle Production : The compound has been used in the synthesis of nanoparticles, particularly in the formation of heterodifunctional polyfluorenes. These nanoparticles exhibit bright fluorescence emission with quantum yields up to 84% and are significant for their applications in fields requiring fluorescence brightness and stability (Fischer, Baier & Mecking, 2013).
Role in Chemical Synthesis : The compound and its derivatives are pivotal intermediates in various chemical syntheses. For example, they are involved in the synthesis of PROTAC molecules targeting mTOR and play a crucial role in the formation of biologically active compounds such as omisertinib (Zhang et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(22)21-10-12-9-20-11-13(23-8)14(12)19-25-17(4,5)18(6,7)26-19/h9,11H,10H2,1-8H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYFORKURBLEOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2CNC(=O)OC(C)(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673918 |
Source


|
| Record name | tert-Butyl {[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247726-98-2 |
Source


|
| Record name | tert-Butyl {[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)










